7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine
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Description
7-Chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine is a chemical compound with the molecular formula C14H9ClF2N2S . It has an average mass of 310.750 Da and a monoisotopic mass of 310.014313 Da .
Molecular Structure Analysis
The systematic name for this compound is 7-Chloro-N-(2,5-difluorobenzyl)-1,3-benzothiazol-2-amine . The SMILES representation isc1cc2c (c (c1)Cl)sc (n2)NCc3cc (ccc3F)F
. The InChI representation is InChI=1S/C14H9ClF2N2S/c15-10-2-1-3-12-13(10)20-14 (19-12)18-7-8-6-9 (16)4-5-11 (8)17/h1-6H,7H2, (H,18,19)
. Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 429.4±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.5±3.0 kJ/mol . The flash point is 213.5±31.5 °C . The index of refraction is 1.696 . The molar refractivity is 79.6±0.3 cm3 . The polar surface area is 53 Å2 . The polarizability is 31.5±0.5 10-24cm3 . The surface tension is 57.6±3.0 dyne/cm . The molar volume is 206.8±3.0 cm3 .Scientific Research Applications
Applications in Medicinal Chemistry and Drug Development
7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine, as a derivative of quinazoline, holds significant importance in medicinal chemistry due to its broad spectrum of biological activities. Quinazoline derivatives are known for their anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Recent research has led to the discovery and development of promising quinazoline derivatives for cancer treatment. This research includes patents and peer-reviewed literature emphasizing the inhibition of EGFR and other therapeutic protein targets by quinazoline derivatives, suggesting a promising field for the development of novel quinazoline compounds as anticancer drugs (Ravez et al., 2015).
Potential in Optoelectronic Materials
Quinazoline derivatives have been researched extensively for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for its value in creating novel optoelectronic materials. These derivatives are of significant interest for their electroluminescent properties and potential uses in nonlinear optical materials and colorimetric pH sensors. Such research underscores the vast potential of quinazoline derivatives in the field of optoelectronics, pointing towards a future of innovative material development (Lipunova et al., 2018).
Bioactive Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have drawn considerable attention from researchers due to their significant bioactivities. These compounds, found in more than 200 naturally occurring alkaloids, exhibit a wide range of biological properties such as antitumor, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, and anti-inflammatory effects. The bioactive properties of these alkaloids highlight their potential in drug development and therapeutic applications, indicating the scope for further exploration in medicinal chemistry (Shang et al., 2018).
Hepatoprotective Potential
A novel quinazoline derivative has been evaluated for its antioxidant capacity and potential hepatoprotective effects against liver toxicity induced by thioacetamide in rats. The study demonstrated a dose-dependent improvement in liver status, inhibition of oxidative stress, and significant reduction in the degree of fibrosis. This suggests the promising hepatoprotective potential of quinazoline derivatives and their role in liver-related therapeutic applications (Salama et al., 2022).
properties
IUPAC Name |
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUKJQQTEJCGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326771 |
Source
|
Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
CAS RN |
477870-06-7 |
Source
|
Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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